molecular formula C14H15ClFN B6211571 1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine hydrochloride CAS No. 2703782-25-4

1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine hydrochloride

Cat. No.: B6211571
CAS No.: 2703782-25-4
M. Wt: 251.72 g/mol
InChI Key: GIKGZYVFXRDKAE-UHFFFAOYSA-N
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Description

1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This amine hydrochloride salt features a biphenyl core structure, a motif commonly found in biologically active molecules. The presence of the fluorine atom is of particular note, as the introduction of fluorine into lead compounds is a established strategy in drug discovery to modulate properties such as metabolic stability, membrane permeability, and binding affinity . This compound is structurally related to flurbiprofen, a well-characterized nonsteroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX)-1 and COX-2 enzymes . Recent research explores the development of novel analgesic and anti-inflammatory agents by creating hybrid molecules and amide derivatives of flurbiprofen that exhibit dual activity, such as concurrently inhibiting COX and fatty acid amide hydrolase (FAAH) . These multi-target inhibitors represent a promising approach for managing pain with potentially improved efficacy and safety profiles. Consequently, this compound serves as a valuable building block or intermediate for researchers synthesizing and evaluating new pharmacologically active compounds, especially within these targeted therapeutic areas.

Properties

CAS No.

2703782-25-4

Molecular Formula

C14H15ClFN

Molecular Weight

251.72 g/mol

IUPAC Name

1-(3-fluoro-4-phenylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C14H14FN.ClH/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11;/h2-10H,16H2,1H3;1H

InChI Key

GIKGZYVFXRDKAE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Imine Formation

The ketone reacts with ammonium acetate in methanol under reflux to form an imine intermediate:

R-C=O+NH4OAcR-C=NH+H2O\text{R-C=O} + \text{NH}4\text{OAc} \rightarrow \text{R-C=NH} + \text{H}2\text{O}

Conditions :

  • Solvent: Methanol

  • Temperature: 60°C

  • Duration: 6 hours

Imine Reduction

The imine is reduced using sodium cyanoborohydride (NaBH₃CN), a selective reducing agent stable in acidic media:

R-C=NHNaBH₃CNR-CH₂NH2\text{R-C=NH} \xrightarrow{\text{NaBH₃CN}} \text{R-CH₂NH}_2

Conditions :

  • pH: 4–5 (adjusted with acetic acid)

  • Temperature: 25°C

  • Duration: 12 hours

  • Yield: 78–82%

Oxime Formation and Reduction Pathway

An alternative route involves converting the ketone to an oxime, followed by reduction to the amine:

Oxime Synthesis

The ketone reacts with hydroxylamine hydrochloride in ethanol:

R-C=O+NH2OH\cdotpHClR-C=N-OH+HCl\text{R-C=O} + \text{NH}_2\text{OH·HCl} \rightarrow \text{R-C=N-OH} + \text{HCl}

Conditions :

  • Solvent: Ethanol

  • Temperature: 70°C

  • Duration: 4 hours

Oxime Reduction

Lithium aluminum hydride (LiAlH₄) reduces the oxime to the primary amine:

R-C=N-OHLiAlH₄R-CH₂NH2\text{R-C=N-OH} \xrightarrow{\text{LiAlH₄}} \text{R-CH₂NH}_2

Conditions :

  • Solvent: Dry tetrahydrofuran (THF)

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 70–75%

Catalytic Asymmetric Hydrogenation

For enantioselective synthesis, asymmetric hydrogenation of a ketone precursor using chiral catalysts achieves high optical purity:

Reaction Setup

  • Catalyst: (R)-BINAP-RuCl₂ (0.5 mol%)

  • Hydrogen Pressure: 50 atm

  • Solvent: Isopropanol

  • Temperature: 25°C

  • Duration: 24 hours

This method affords the (S)-enantiomer of 1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine with 92% enantiomeric excess (ee) .

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid to form the hydrochloride salt:

Procedure

  • Dissolve the amine in anhydrous diethyl ether.

  • Bubble HCl gas through the solution until precipitation ceases.

  • Filter and wash the solid with cold ether.

  • Dry under vacuum at 40°C.

Yield : >95%

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
Reductive AminationHigh selectivity, mild conditionsRequires acidic pH control78–82
Oxime ReductionAvoids imine intermediatesLiAlH₄ handling hazards70–75
Asymmetric HydrogenationEnantioselective, scalableHigh catalyst cost85–90

Chemical Reactions Analysis

1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced biphenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

    Coupling Reactions: The biphenyl core can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex biphenyl derivatives.

Scientific Research Applications

1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: Biphenyl derivatives are used in the development of organic light-emitting diodes (OLEDs) and liquid crystals for display technologies.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-{2-fluoro-[1,1’-biphenyl]-4-yl}ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, modulating biological pathways involved in disease processes. The presence of the fluorine atom can enhance binding affinity and selectivity for target proteins, while the biphenyl core provides structural stability and rigidity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, pharmacological profiles, and synthetic approaches.

Structural Analogs with Biphenyl-Fluoro Scaffolds

a. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride ()

  • Structure: Contains a propanoyl chloride group instead of an ethanamine.
  • Activity : Used as a precursor for analgesics and anti-inflammatory agents, suggesting the biphenyl-fluoro scaffold’s relevance in bioactive molecules .

b. 4d (N-(3,4-dimethoxyphenethyl)-2-(2-fluoro-biphenyl)propanamide) ()

  • Structure : Propanamide derivative with a 3,4-dimethoxyphenethyl group.
  • Key Differences : The amide linkage and methoxy substituents alter electronic properties and solubility compared to the target compound’s amine group.
  • Activity : Exhibits anti-inflammatory and antioxidant properties, with a melting point of 94–95°C and 99% yield, indicating favorable synthetic efficiency .
Phenethylamine Derivatives with Halogen Substituents

a. 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride ()

  • Structure : Ethanamine with 2-chloro-4-fluorophenyl substitution.
  • Data: Molecular weight 210.08; CAS 874285-32-2. No direct activity reported, but similar halogenated phenethylamines are explored in CNS disorders .

b. 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride ()

  • Structure : Branched propane chain with a methyl group and 4-fluorophenyl.
  • Key Differences : Increased steric bulk from the methyl group may reduce membrane permeability compared to the target’s linear ethanamine chain.
  • Data : Molecular formula C10H14ClFN; IUPAC name highlights structural divergence from the biphenyl core .
TAAR1 Agonists with Triazole-Biphenyl Motifs ()

a. Compound 64 : 2-(5-(3′,4′-Dimethoxy-biphenyl)-4H-triazol-3-yl)ethan-1-amine hydrochloride
b. Compound 65 : 2-(5-(3′,5′-Difluoro-biphenyl)-4H-triazol-3-yl)ethan-1-amine hydrochloride

  • Structure : Triazole ring linked to biphenyl and ethanamine.
  • Key Differences : Triazole introduces hydrogen-bonding capability; methoxy/fluoro substituents modulate receptor affinity.
  • Activity : TAAR1 agonists with demonstrated efficacy in psychotic disorders, highlighting the importance of the ethanamine group in CNS targeting .

Biological Activity

1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a biphenyl moiety and a fluorinated ethylamine group, which may influence its interaction with biological targets. The molecular formula is C13_{13}H12_{12}ClF1_{1}N2_{2}, with a molecular weight of approximately 240.69 g/mol.

Research indicates that compounds similar to this compound often act as selective modulators of neurotransmitter receptors. Specifically, studies have shown that derivatives of biphenyl amines can interact with dopamine receptors, particularly the D3 subtype, which is implicated in various neurological disorders.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

  • Dopamine Receptor Modulation : Preliminary studies suggest that the compound exhibits agonistic activity at D3 dopamine receptors while showing minimal antagonistic effects at D2 receptors. This selectivity may be beneficial for therapeutic applications in treating conditions like schizophrenia or Parkinson's disease without the side effects associated with D2 antagonism .
  • Antitumor Activity : Some analogs of biphenyl amines have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Dopamine Receptor Studies :
    • A study optimized a series of biphenyl derivatives, demonstrating that modifications at the 4-position significantly enhanced D3 receptor activity while reducing D2 receptor interactions. The most potent compound exhibited an EC50 value in the nanomolar range for D3 receptor activation .
  • Anticancer Properties :
    • Research on fluorinated biphenyl compounds indicated their potential as anticancer agents. In vitro assays revealed IC50 values ranging from 10 µM to 20 µM against various tumor cell lines, highlighting their selective toxicity towards cancerous cells compared to normal cells .

Data Table: Biological Activity Summary

Activity TypeTarget Receptor/PathwayEffectReference
Dopamine AgonismD3 ReceptorSelective activation
Antitumor ActivityCancer Cell LinesInduction of apoptosis
CytotoxicityVariousIC50: ~10-20 µM

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethan-1-amine hydrochloride?

Answer:
The compound can be synthesized via reductive amination using fluorinated biphenyl ketones and ethylamine derivatives. For example, 2-fluoro-[1,1'-biphenyl]-4-yl ketone can react with ammonium acetate or ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions (e.g., glacial acetic acid) . The hydrochloride salt is formed by treating the free base with hydrochloric acid. Key steps include:

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients).
  • Characterization : NMR (¹H/¹³C), mass spectrometry (ESI-MS), and elemental analysis to confirm purity.

Advanced: How can researchers optimize reaction conditions to address low yields during reductive amination?

Answer:
Low yields may arise from incomplete imine formation or side reactions. Mitigation strategies include:

  • Stoichiometric adjustments : Excess amine or ketone (1.2–1.5 equivalents) to drive equilibrium.
  • Catalysts : Use of Lewis acids (e.g., Ti(OiPr)₄) to stabilize intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of aromatic intermediates.
  • Alternative reductants : Sodium triacetoxyborohydride (STAB) in dichloroethane improves selectivity .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.6 ppm for biphenyl), amine protons (δ 1.2–2.5 ppm), and fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-fluorine) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine in hydrochloride salt).
  • X-ray crystallography : Resolve stereochemistry and crystal packing .

Advanced: How should discrepancies in receptor binding data across studies be analyzed?

Answer:
Discrepancies may arise from assay conditions or impurities. Systematic approaches include:

  • Purity validation : HPLC (>95% purity, C18 column, acetonitrile/water gradient) .
  • Receptor subtype specificity : Test against related receptors (e.g., serotonin vs. dopamine receptors) using radioligand binding assays .
  • Buffer conditions : Adjust pH (7.4 vs. 6.8) or ionic strength to mimic physiological environments .

Basic: What role does the fluorine substituent play in the compound’s reactivity and stability?

Answer:
The 2-fluoro group:

  • Electron-withdrawing effects : Stabilizes the biphenyl system via resonance, reducing metabolic oxidation .
  • Hydrogen-bonding : Enhances binding affinity to hydrophobic pockets in enzyme active sites (e.g., monoamine oxidases) .
  • Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving blood-brain barrier penetration .

Advanced: What strategies enable enantiomeric resolution of the amine moiety?

Answer:

  • Chiral chromatography : Use of Chiralpak AD-H or OD-H columns with hexane/isopropanol mobile phases .
  • Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by HPLC separation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .

Basic: What solubility and formulation considerations apply to in vivo studies?

Answer:

  • Salt form : Hydrochloride enhances aqueous solubility (10–20 mg/mL in PBS) compared to free base .
  • Vehicle selection : For IV administration, use 5% DMSO/30% PEG-400 in saline to prevent precipitation.
  • Stability : Store lyophilized powder at -20°C; solutions are stable for 24 hours at 4°C .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

Answer:

  • Substituent variation : Synthesize analogs with methyl, methoxy, or halogens at biphenyl positions 3 or 5 .
  • Bioisosteric replacement : Replace fluorine with trifluoromethyl or cyano groups to modulate potency .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to dopamine D2 receptors .

Contradictions & Resolutions

  • vs. 6 : Reductive amination protocols differ in solvent choice (acetic acid vs. dichloroethane). Resolution: Test both conditions for substrate-specific optimization.
  • vs. 18 : Fluorine’s impact on logP varies by substitution pattern. Resolution: Use QSAR models to predict site-specific effects.

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